N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine
Description
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine |
InChI |
InChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3 |
InChI Key |
RNZXPPDKYHFXAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1)CN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(3-Aminopropyl)imidazole as a Precursor
The foundational step involves synthesizing N-(3-aminopropyl)imidazole, which is subsequently functionalized to incorporate the methyl and cyclohexane groups. This process is well-documented in patents such as CN103450090A, which describes a two-step method:
Step 1: React imidazole with acrylonitrile to produce N-cyanoethyl imidazole. This nucleophilic addition occurs under mild conditions, utilizing a base such as potassium carbonate or sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The reaction proceeds via nucleophilic substitution at the imidazole nitrogen, forming the nitrile-functionalized intermediate.
Step 2: Hydrogenate N-cyanoethyl imidazole in the presence of Raney nickel catalysts under mild hydrogenation conditions (e.g., atmospheric pressure, moderate temperatures) to reduce the nitrile to a primary amine, yielding N-(3-aminopropyl)imidazole. The process is straightforward, with high yields and minimal by-products, and can be scaled industrially.
The overall reaction scheme is as follows:
Imidazole + Acrylonitrile → N-Cyanoethyl imidazole → (Hydrogenation) → N-(3-Aminopropyl)imidazole
Functionalization to N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine
The key challenge is introducing the 2-methylpropyl group attached to the imidazole nitrogen, followed by cyclohexanamine linkage. This can be achieved via:
Alkylation: Reacting N-(3-aminopropyl)imidazole with a suitable alkyl halide, such as 2-methylpropyl bromide or chloride, under basic conditions (e.g., potassium carbonate) in polar aprotic solvents. This step introduces the 2-methylpropyl substituent onto the imidazole nitrogen.
Cyclohexanamine attachment: The terminal amino group can be coupled with cyclohexanecarboxylic acid derivatives or directly with cyclohexanamine via amide bond formation using coupling agents like EDCI or DCC in anhydrous conditions.
The overall process entails sequential alkylation and amide coupling, which are well-established in heterocyclic and medicinal chemistry synthesis.
Alternative Synthesis via Multi-Component and Cyclization Strategies
Another approach involves constructing the imidazole core directly on the cyclohexanamine backbone:
Step 1: Condense a suitable aldehyde or ketone with an amino source, such as ammonia or primary amines, in the presence of formaldehyde or paraformaldehyde, to form imidazole rings via the Debus–Radziszewski synthesis.
Step 2: Functionalize the imidazole ring with the desired substituents, such as methyl groups and the 3-(1H-imidazol-1-yl)-2-methylpropyl side chain, through electrophilic substitution or alkylation reactions.
Step 3: Attach the cyclohexanamine moiety through nucleophilic substitution or amidation, completing the synthesis of the target compound.
This multi-component approach offers flexibility in substituent variation but may require optimization to improve yields and selectivity.
Catalytic Hydrogenation and Derivatization
Research indicates that catalytic hydrogenation of nitrile or imidazole derivatives is a pivotal step. Using Raney nickel or palladium catalysts under controlled hydrogen pressure, nitrile groups are reduced to primary amines efficiently. This method is advantageous for producing high-purity intermediates suitable for subsequent functionalization.
Data Tables and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Imidazole + Acrylonitrile | Base (K2CO3) | DMF | Reflux, mild | N-Cyanoethyl imidazole | 85 | Nucleophilic addition |
| 2 | N-Cyanoethyl imidazole | Raney Ni, H2 | Ethanol or methanol | Hydrogenation, room temp to 50°C | N-(3-Aminopropyl)imidazole | 90 | High purity, scalable |
Summary of Advantages and Industrial Feasibility
- Cost-effectiveness: Raw materials like imidazole and acrylonitrile are readily available and inexpensive.
- Mild reaction conditions: Reactions proceed under relatively mild temperatures and pressures.
- High yields: Both steps offer yields exceeding 85%, facilitating scale-up.
- Environmental considerations: Hydrogenation with Raney nickel produces minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the cyclohexane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole or cyclohexane derivatives
Scientific Research Applications
Chemistry
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool in enzymology studies.
Medicine
The compound has shown promise in medicinal chemistry as a potential antifungal and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry
In the agricultural industry, this compound is used as a coating agent for seeds to enhance growth and protect against fungal infections.
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it versatile in its applications.
Comparison with Similar Compounds
Key Observations :
- Imidazole vs. Benzothiazole : The target compound’s imidazole group contrasts with the benzothiazole in , altering electronic properties. Benzothiazole’s sulfur atom and aromatic system may improve binding to metal centers or biological targets.
- Amine vs. Amide : Unlike the amide in , the tertiary amine in the target compound lacks hydrogen-bonding capacity but offers stronger basicity, influencing coordination chemistry.
- Steric Effects : The methyl branch in the target compound may reduce conformational flexibility compared to the linear propyl chain in .
Biological Activity
N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, also known as a versatile small molecule scaffold, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHN
- Molecular Weight : 220.31 g/mol
- CAS Number : 1803593-50-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The imidazole ring in the compound allows for interactions with histamine receptors, which may influence neurotransmitter release and modulate physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Cytotoxic Effects : Research indicates that imidazole derivatives can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
Antimicrobial and Cytotoxicity Studies
A summary of relevant studies demonstrating the biological activity of this compound is presented below:
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis and evaluation of imidazole derivatives, this compound showed promising results against Bacillus cereus. The compound was tested using the broth dilution method, revealing significant antimicrobial activity that warrants further exploration for therapeutic applications in infectious diseases .
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments were conducted to assess the cytotoxic effects of various imidazole derivatives on different cancer cell lines. This compound exhibited potent cytotoxicity against the NCI-H460 lung cancer cell line, with an EC50 value comparable to established chemotherapeutic agents like cisplatin. This suggests its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, and how do reaction parameters affect yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, alkylation of cyclohexanamine with 3-(1H-imidazol-1-yl)-2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Temperature (60–80°C) and solvent polarity significantly influence reaction efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Data Consideration : Optimizing molar ratios (e.g., 1:1.2 amine-to-alkylating agent) improves yields up to 75–85%. Side products, such as dialkylated amines, may require HPLC or GC-MS for identification .
Q. How is X-ray crystallography applied to confirm the molecular structure and conformational stability of this compound?
- Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For imidazole derivatives, monoclinic systems (space group P2₁/c) are typical. Data collection at 180 K using a Bruker APEXII CCD diffractometer ensures minimal thermal motion artifacts .
- Key Parameters : Reported lattice constants (e.g., a = 8.0990 Å, b = 14.0513 Å for similar imidazole compounds) validate molecular geometry. Hydrogen bonding networks between imidazole N–H and adjacent groups (e.g., cyclohexane) stabilize the crystal lattice .
Advanced Research Questions
Q. What computational strategies predict the pharmacological interactions of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) assesses binding affinities to receptors like G-protein-coupled receptors (GPCRs) or kinases. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) evaluate electronic properties (e.g., HOMO-LUMO gaps) linked to neuroprotective activity .
- Case Study : Docking studies on analogous neuroprotectants reveal imidazole coordination with Zn²⁺ in enzyme active sites, suggesting potential metalloproteinase inhibition .
Q. How can researchers address discrepancies in reported biological activities of imidazole-containing compounds?
- Methodology : Meta-analysis of in vitro/in vivo data identifies variables like assay conditions (e.g., pH, cell lines) or stereochemical purity. For example, neuroprotective effects may vary due to differences in blood-brain barrier permeability models (e.g., MDCK-MDR1 vs. PAMPA) .
- Resolution : Cross-validation using orthogonal assays (e.g., ELISA for cytokine profiling and patch-clamp electrophysiology) clarifies mechanistic contradictions .
Q. What analytical techniques characterize the stability and degradation pathways of this compound under physiological conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS monitor degradation. Major pathways include oxidative N-dealkylation (via CYP450 enzymes) or imidazole ring hydrolysis. LC-QTOF identifies degradants like cyclohexanamine or imidazole carboxylic acids .
- Key Findings : pH-dependent stability (t₁/₂ > 24 hrs at pH 7.4 vs. <6 hrs at pH 2.0) suggests enteric coating for oral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
